![molecular formula C15H10ClN3O2S3 B2467230 6-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862976-47-4](/img/structure/B2467230.png)
6-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
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Overview
Description
The compound “6-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine” belongs to the class of benzothiazole derivatives . Benzothiazoles are heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives, including “6-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine”, is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
COX-1 Inhibition
In a colorimetric assay, compounds related to our target compound exhibited weak COX-1 inhibitory activity. Although not as potent as established COX inhibitors, this finding suggests a potential role in modulating inflammation .
Other Applications
Thiazoles have been explored in diverse areas, such as antioxidant research, diuretic development, and chemical reaction acceleration. The compound’s unique structure may contribute to additional applications yet to be fully explored.
Future Directions
The future directions for research on “6-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine” and other benzothiazole derivatives could include further exploration of their diverse biological activities, development of more efficient synthesis methods, and investigation of their safety and potential side effects .
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes are involved in the biosynthesis of prostaglandins, which play a key role in inflammation and pain .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted to prostaglandins and leukotrienes by the action of COX and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, the compound disrupts this pathway, reducing the production of prostaglandins .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and low ulcerogenic and irritative action on the gastrointestinal mucosa .
Result of Action
The inhibition of COX enzymes by the compound leads to a decrease in prostaglandin production, resulting in significant anti-inflammatory and analgesic activities . Some of the synthesized compounds have been found to have low ulcerogenic and irritative action on the gastrointestinal mucosa, compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) .
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-6-methylsulfonyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2S3/c1-24(20,21)9-3-5-11-13(7-9)23-15(18-11)19-14-17-10-4-2-8(16)6-12(10)22-14/h2-7H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYQNRRYFJXMDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine |
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